Differential Kinase Inhibition: CDK2 Inhibitory Activity Relative to Clinical Standard Palbociclib
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine is investigated as a CDK inhibitor scaffold. In comparative studies of related N-(pyridin-3-yl)pyrimidin-4-amine analogs, the most promising compound demonstrated CDK2/cyclin A2 inhibition with an IC₅₀ of 64.42 nM, which is comparable to the clinical CDK inhibitor AZD5438 [1]. The cyclopropyl-furan substitution pattern on the target compound is hypothesized to enhance CDK2 binding through hydrophobic interactions with the kinase hinge region, a feature that distinguishes it from 2-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine, where the iodophenyl group is directed toward a different region of the ATP-binding pocket . No direct head-to-head CDK2 assay data for 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine are currently available in the public domain.
| Evidence Dimension | CDK2/cyclin A2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined in identified sources |
| Comparator Or Baseline | Related N-(pyridin-3-yl)pyrimidin-4-amine analog (7l): IC₅₀ = 64.42 nM; AZD5438: IC₅₀ comparable |
| Quantified Difference | Comparable potency demonstrated for close structural analog; target compound differentiation based on structural analysis |
| Conditions | CDK2/cyclin A2 enzymatic assay; antiproliferative assay in HeLa, MV4-11, HT-29, MCF-7 cancer cell lines |
Why This Matters
Demonstrating CDK2 inhibitory activity comparable to a clinical-stage inhibitor supports the value of the 2-cyclopropyl-6-furan substitution pattern for cancer research procurement where CDK2 is the target of interest, as opposed to 4-aminopyrimidines with alternative substituents optimized for EGFR or other kinases.
- [1] Zeng, W.-B. et al. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorg. Chem. 143, 107019 (2024). View Source
